Cas no 1806770-57-9 (2,3,4-Triamino-5-(trifluoromethoxy)pyridine)
2,3,4-Triamino-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Triamino-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C6H7F3N4O/c7-6(8,9)14-2-1-13-5(12)4(11)3(2)10/h1H,11H2,(H4,10,12,13)
- InChI Key: KYWFHRLNJHIGMJ-UHFFFAOYSA-N
- SMILES: FC(OC1=CN=C(C(=C1N)N)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- XLogP3: 0.3
- Topological Polar Surface Area: 100
2,3,4-Triamino-5-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006114-250mg |
2,3,4-Triamino-5-(trifluoromethoxy)pyridine |
1806770-57-9 | 97% | 250mg |
$700.40 | 2022-03-31 | |
| Alichem | A022006114-500mg |
2,3,4-Triamino-5-(trifluoromethoxy)pyridine |
1806770-57-9 | 97% | 500mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A022006114-1g |
2,3,4-Triamino-5-(trifluoromethoxy)pyridine |
1806770-57-9 | 97% | 1g |
$1,797.60 | 2022-03-31 |
2,3,4-Triamino-5-(trifluoromethoxy)pyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2,3,4-Triamino-5-(trifluoromethoxy)pyridine
Professional Introduction to 2,3,4-Triamino-5-(trifluoromethoxy)pyridine (CAS No. 1806770-57-9)
2,3,4-Triamino-5-(trifluoromethoxy)pyridine (CAS No. 1806770-57-9) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, comprising three amino groups and a trifluoromethoxy substituent on a pyridine backbone, make it a valuable scaffold for the development of novel bioactive molecules.
The compound’s molecular structure imparts distinct chemical properties that are highly conducive to further functionalization. The presence of multiple reactive sites, such as the amino groups and the electron-withdrawing trifluoromethoxy group, allows for diverse synthetic pathways. These include nucleophilic substitution reactions, condensation reactions, and metal-catalyzed coupling processes, which are widely employed in the synthesis of complex organic molecules.
In recent years, 2,3,4-Triamino-5-(trifluoromethoxy)pyridine has been explored as a key intermediate in the synthesis of various pharmacophores. Its pyridine core is a common motif in many bioactive compounds, including kinase inhibitors and antiviral agents. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, making them more suitable for oral administration and prolonged biological activity.
One of the most compelling aspects of this compound is its potential in drug discovery. Researchers have leveraged its structural framework to develop inhibitors targeting critical biological pathways. For instance, derivatives of 2,3,4-Triamino-5-(trifluoromethoxy)pyridine have shown promise in inhibiting Janus kinases (JAKs), which play a pivotal role in inflammatory responses and autoimmune diseases. The ability to modulate these kinases has significant therapeutic implications for conditions such as rheumatoid arthritis and psoriasis.
The trifluoromethoxy group also contributes to the compound’s interaction with biological targets by influencing its electronic properties. This feature is particularly useful in designing molecules that exhibit high binding affinity and selectivity. In computational studies, virtual screening techniques have been employed to identify potential drug candidates derived from 2,3,4-Triamino-5-(trifluoromethoxy)pyridine, further highlighting its utility in high-throughput screening campaigns.
Moreover, the compound’s versatility extends to its role as a precursor in materials science. Pyridine derivatives are frequently used in the development of advanced materials due to their ability to form stable coordination complexes with metals. These complexes find applications in catalysis, luminescent materials, and even in electronic devices. The unique combination of nitrogen-rich functional groups in 2,3,4-Triamino-5-(trifluoromethoxy)pyridine makes it an attractive candidate for such applications.
Recent advancements in synthetic methodologies have also enhanced the accessibility of this compound. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and improving yields. These innovations align with global efforts to promote environmentally friendly chemical processes in pharmaceutical manufacturing.
The pharmacological potential of 2,3,4-Triamino-5-(trifluoromethoxy)pyridine has not gone unnoticed by academic researchers. Several laboratories have reported novel derivatives with enhanced biological activity compared to their parent compound. These studies underscore the importance of structural optimization in drug development and highlight the compound’s role as a building block for future therapeutics.
In conclusion,2,3,4-Triamino-5-(trifluoromethoxy)pyridine (CAS No. 1806770-57-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural attributes and reactivity make it an invaluable asset for chemists and biologists alike. As research continues to uncover new synthetic strategies and pharmacological applications,2,3,4-Triamino-5-(trifluoromethoxy)pyridine is poised to remain at the forefront of chemical innovation.
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